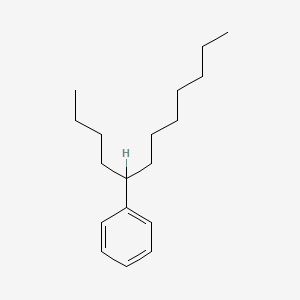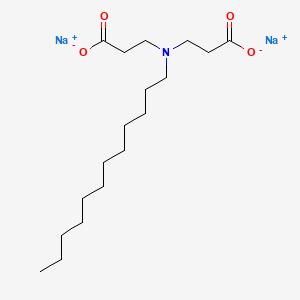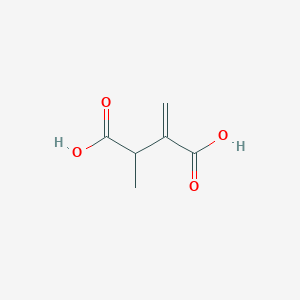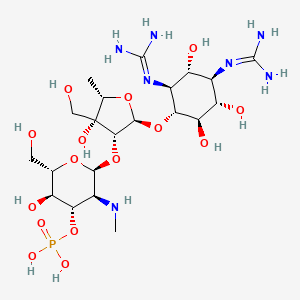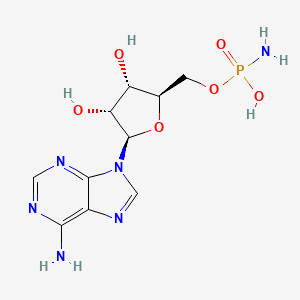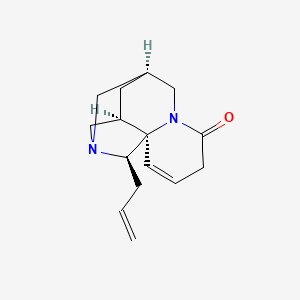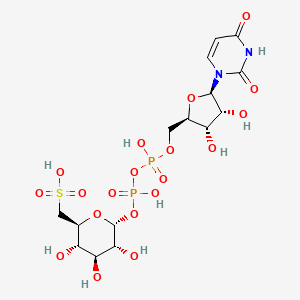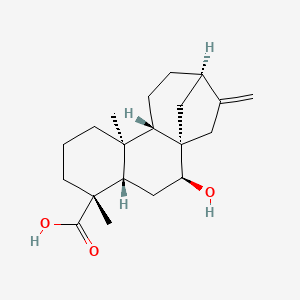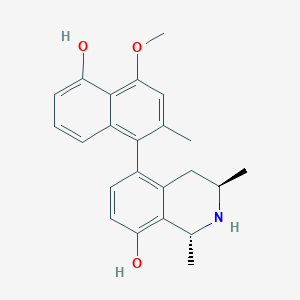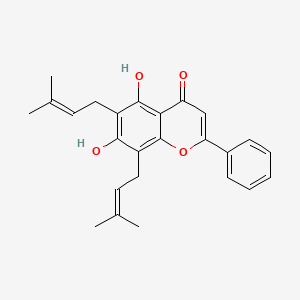
6,8-Di-DMA-chrysin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dimethoxyamphetamine (2,5-DMA) is a psychedelic compound belonging to the phenethylamine class. It is structurally similar to other psychoactive substances such as mescaline and 2,5-dimethoxy-4-methylamphetamine (DOM). 2,5-Dimethoxyamphetamine is known for its stimulant and hallucinogenic effects, which are mediated through its interaction with serotonin receptors in the brain .
Preparation Methods
2,5-Dimethoxyamphetamine can be synthesized through several routes. One common method involves the reaction of 2,5-dimethoxybenzaldehyde with nitroethane to form 2,5-dimethoxy-beta-nitrostyrene, which is then reduced to 2,5-dimethoxyamphetamine using a reducing agent such as lithium aluminum hydride . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
2,5-Dimethoxyamphetamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it to its corresponding amine derivatives.
Substitution: It can undergo electrophilic substitution reactions, particularly at the aromatic ring positions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. Major products formed from these reactions include various substituted phenethylamines and their derivatives .
Scientific Research Applications
2,5-Dimethoxyamphetamine has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other psychoactive compounds.
Biology: Studies on its interaction with serotonin receptors help understand the mechanisms of hallucinogenic drugs.
Medicine: Research on its effects contributes to the development of therapeutic agents for psychiatric disorders.
Industry: It is used in the production of certain pharmaceuticals and as a reference standard in analytical chemistry
Mechanism of Action
2,5-Dimethoxyamphetamine exerts its effects primarily through its action on serotonin receptors, particularly the 5-HT2A receptor. It acts as a partial agonist, leading to altered neurotransmitter release and changes in perception, mood, and cognition. The compound also affects dopamine and norepinephrine systems, contributing to its stimulant properties .
Comparison with Similar Compounds
2,5-Dimethoxyamphetamine is part of a series of dimethoxy-substituted amphetamines, including:
- 2,4-Dimethoxyamphetamine (2,4-DMA)
- 2,6-Dimethoxyamphetamine (2,6-DMA)
- 3,4-Dimethoxyamphetamine (3,4-DMA)
- 3,5-Dimethoxyamphetamine (3,5-DMA)
Compared to these compounds, 2,5-Dimethoxyamphetamine is unique due to its specific substitution pattern, which influences its pharmacological profile and potency. It is more potent than some of its isomers and has distinct hallucinogenic properties .
Properties
Molecular Formula |
C25H26O4 |
|---|---|
Molecular Weight |
390.5 g/mol |
IUPAC Name |
5,7-dihydroxy-6,8-bis(3-methylbut-2-enyl)-2-phenylchromen-4-one |
InChI |
InChI=1S/C25H26O4/c1-15(2)10-12-18-23(27)19(13-11-16(3)4)25-22(24(18)28)20(26)14-21(29-25)17-8-6-5-7-9-17/h5-11,14,27-28H,12-13H2,1-4H3 |
InChI Key |
RGGJEENSFLRVRP-UHFFFAOYSA-N |
SMILES |
CC(=CCC1=C(C(=C2C(=C1O)C(=O)C=C(O2)C3=CC=CC=C3)CC=C(C)C)O)C |
Canonical SMILES |
CC(=CCC1=C(C(=C2C(=C1O)C(=O)C=C(O2)C3=CC=CC=C3)CC=C(C)C)O)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Chloro-4-[chloro(4-chlorophenyl)methyl]benzene](/img/structure/B1200816.png)
